molecular formula C9H18Cl2N4 B2760707 [1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride CAS No. 1269054-36-5

[1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride

Cat. No. B2760707
CAS RN: 1269054-36-5
M. Wt: 253.17
InChI Key: ZCUNMCGMCFWRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride” is a chemical compound that belongs to the class of 1,2,4-triazoles . Triazoles are nitrogenous heterocyclic compounds that are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various methods. One such method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration, enabling a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “this compound”, can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse. For instance, Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides . Upon prolonging the reaction time, the in situ generated thiones are transformed to 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .

Scientific Research Applications

Antimicrobial Activities

Triazole derivatives have been synthesized and evaluated for their antimicrobial activities against various microorganisms. Novel 1,2,4-triazole compounds have shown to possess good to moderate activities against different test microorganisms, highlighting their potential as antimicrobial agents. The development of such compounds involves complex synthetic pathways, including the reaction of ester ethoxycarbonylhydrazones with primary amines and further modifications to enhance their antimicrobial efficacy (Bektaş et al., 2007).

Anticancer and Cytotoxic Activity

Triazole derivatives have also been studied for their potential anticancer and cytotoxic activities. The synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, which includes triazole moieties, exhibited good antibacterial activity and notable cytotoxic activity in vitro. This indicates the potential of triazole compounds in the development of new anticancer therapies (Noolvi et al., 2014).

Synthesis and Characterization

The synthesis of triazole derivatives involves complex chemical reactions, including cycloadditions and the formation of Schiff and Mannich bases. These compounds are characterized using various analytical techniques, such as IR, NMR, and mass spectrometry, to determine their structural and chemical properties. Such studies are crucial for understanding the potential applications of triazole derivatives in various fields (Bekircan & Bektaş, 2008).

Novel Synthetic Approaches

Research on triazole compounds includes the development of novel synthetic approaches for their preparation. Metal- and oxidant-free synthetic methods have been explored for the construction of fully substituted 1H-1,2,4-triazol-3-amines. Such approaches are environmentally friendly and offer advantages such as a broad substrate scope and mild reaction conditions, potentially leading to new applications in organic chemistry and materials science (Guo et al., 2021).

Future Directions

The future directions for the research and development of 1,2,4-triazole derivatives, including “[1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride”, involve the discovery and development of more effective and potent compounds. These compounds are expected to have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

properties

IUPAC Name

1-(4-cyclopentyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.2ClH/c1-7(10)9-12-11-6-13(9)8-4-2-3-5-8;;/h6-8H,2-5,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUNMCGMCFWRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=CN1C2CCCC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.